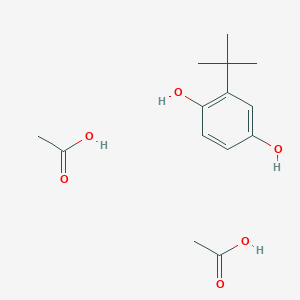
4-(Acetyloxy)-2-tert-butylphenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Acetyloxy)-2-tert-butylphenyl acetate is an organic compound characterized by the presence of an acetyloxy group attached to a phenyl ring, which is further substituted with a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetyloxy)-2-tert-butylphenyl acetate typically involves the acetylation of 4-hydroxy-2-tert-butylphenol. This can be achieved using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(Acetyloxy)-2-tert-butylphenyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-hydroxy-2-tert-butylphenol and acetic acid.
Oxidation: The phenolic moiety can be oxidized to form quinones or other oxidized derivatives.
Substitution: The acetyloxy group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly employed.
Substitution: Nucleophiles like amines or alcohols in the presence of a base (e.g., triethylamine) can facilitate substitution reactions.
Major Products
Hydrolysis: 4-Hydroxy-2-tert-butylphenol and acetic acid.
Oxidation: Quinones or other oxidized phenolic derivatives.
Substitution: Various substituted phenolic esters or ethers.
Scientific Research Applications
4-(Acetyloxy)-2-tert-butylphenyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Acetyloxy)-2-tert-butylphenyl acetate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may participate in various biochemical pathways. The phenolic moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Acetoxy-2-tert-butylphenol: Similar structure but lacks the additional acetate group.
4-Hydroxy-2-tert-butylphenyl acetate: Similar structure but with a hydroxyl group instead of an acetyloxy group.
Uniqueness
4-(Acetyloxy)-2-tert-butylphenyl acetate is unique due to the presence of both acetyloxy and tert-butyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H22O6 |
|---|---|
Molecular Weight |
286.32 g/mol |
IUPAC Name |
acetic acid;2-tert-butylbenzene-1,4-diol |
InChI |
InChI=1S/C10H14O2.2C2H4O2/c1-10(2,3)8-6-7(11)4-5-9(8)12;2*1-2(3)4/h4-6,11-12H,1-3H3;2*1H3,(H,3,4) |
InChI Key |
LGZXVUPUMFEWEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(C)(C)C1=C(C=CC(=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


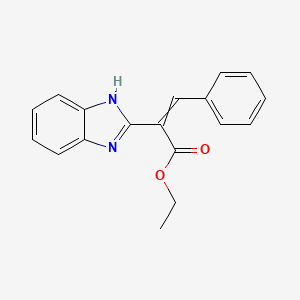
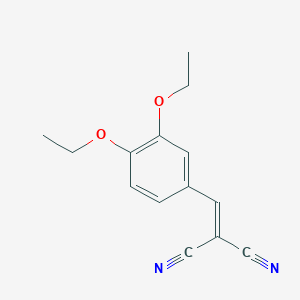
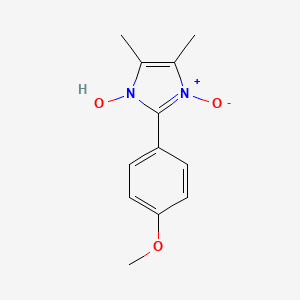
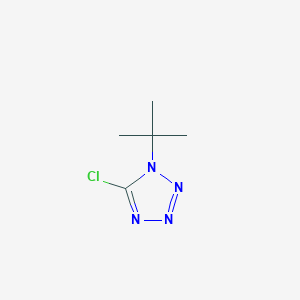
![n-[(4-Fluorophenoxy)acetyl]leucine](/img/structure/B14001124.png)
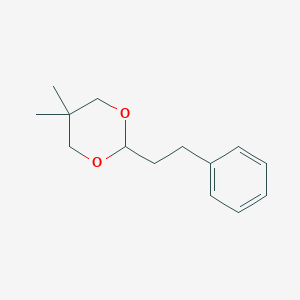
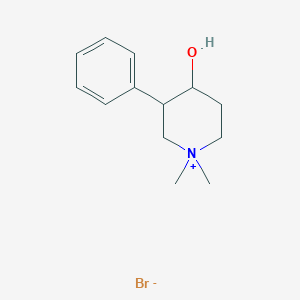
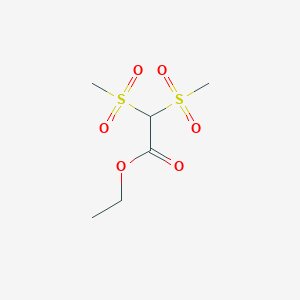
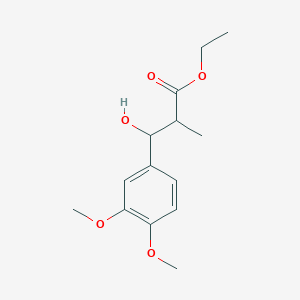
![3-[3-(Diethylaminomethyl)-4-hydroxyphenyl]-3-(4-methylphenyl)sulfonyl-1-phenylpropan-1-one;hydrochloride](/img/structure/B14001165.png)



![Diethyl (6-hydroxybicyclo[3.1.0]hexan-6-yl)propanedioate](/img/structure/B14001179.png)
